

Spectroscopic Analysis of 5-Formyl-2-methoxyphenylboronic acid: A Technical Guide

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Compound of Interest

Compound Name: 5-Formyl-2-methoxyphenylboronic acid

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This technical guide provides a comprehensive overview of the spectroscopic analysis of **5-Formyl-2-methoxyphenylboronic acid** ($C_8H_9BO_4$), a valuable building block in organic synthesis and drug discovery. Due to the limited availability of public spectroscopic data for this specific compound, this guide combines experimental data for Fourier-Transform Infrared (FT-IR) spectroscopy with predicted data for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to offer a thorough analytical profile. The methodologies presented are based on established protocols for analogous arylboronic acids and aromatic aldehydes.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for **5-Formyl-2-methoxyphenylboronic acid**. It is important to note that while the FT-IR data is experimental, the NMR and MS data are predicted based on the compound's structure and spectral data of similar molecules.

Table 1: Predicted 1H NMR Spectroscopic Data (500 MHz, $CDCl_3$)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~9.90	s	1H	-CHO
~7.95	dd	1H	Ar-H
~7.60	d	1H	Ar-H
~7.10	d	1H	Ar-H
~5.50	br s	2H	-B(OH) ₂
~3.90	s	3H	-OCH ₃

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
~192.0	C=O (aldehyde)
~160.0	C-O (aromatic)
~138.0	C-B (aromatic)
~135.0	C-H (aromatic)
~130.0	C-CHO (aromatic)
~125.0	C-H (aromatic)
~112.0	C-H (aromatic)
~56.0	-OCH ₃

Table 3: Experimental FT-IR (ATR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300-2500	Broad	O-H stretch (boronic acid dimer)
~2950	Medium	C-H stretch (aromatic)
~2850	Medium	C-H stretch (aldehyde)
~1680	Strong	C=O stretch (aldehyde)
~1600, ~1480	Medium-Strong	C=C stretch (aromatic ring)
~1350	Strong	B-O stretch
~1250	Strong	C-O stretch (ether)
~1020	Medium	in-plane C-H bend (aromatic)
~850	Medium-Strong	out-of-plane C-H bend (aromatic)

Table 4: Predicted Mass Spectrometry (Electron Ionization - EI) Data

m/z	Relative Intensity (%)	Assignment
180	High	[M] ⁺ (Molecular Ion)
162	Medium	[M - H ₂ O] ⁺
151	Medium	[M - CHO] ⁺
135	High	[M - B(OH) ₂] ⁺
121	Medium	[M - CHO - H ₂ O] ⁺
107	Medium	[C ₇ H ₇ O] ⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for the analysis of solid aromatic boronic acids and can be adapted for **5-Formyl-2-methoxyphenylboronic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (^1H) and carbon (^{13}C) chemical environments in the molecule.

Methodology:

- Sample Preparation:
 - Accurately weigh 5-10 mg of **5-Formyl-2-methoxyphenylboronic acid** for ^1H NMR and 20-50 mg for ^{13}C NMR.[\[1\]](#)
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform- d , CDCl_3) in a clean, dry NMR tube.[\[2\]](#)
 - A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).[\[3\]](#)
 - Note: Arylboronic acids have a tendency to form cyclic anhydrides (boroxines), which can lead to complex or broad NMR spectra. To minimize this, ensure the sample and solvent are dry. Alternatively, running the spectrum in a coordinating solvent like DMSO- d_6 or adding a few drops of D_2O can help break up oligomers.[\[4\]](#)
- Instrumentation and Data Acquisition:
 - Use a high-field NMR spectrometer (e.g., 400 or 500 MHz).
 - Acquire the ^1H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - For ^{13}C NMR, use a proton-decoupled pulse sequence to obtain singlets for each carbon environment. A larger number of scans will be necessary due to the low natural abundance of ^{13}C .

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[\[5\]](#)
 - Place a small amount of the solid **5-Formyl-2-methoxyphenylboronic acid** powder directly onto the ATR crystal.[\[6\]](#)
 - Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal surface.[\[5\]](#)
- Instrumentation and Data Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal.[\[6\]](#)
 - Acquire the sample spectrum over a typical mid-IR range (e.g., 4000-400 cm^{-1}).
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

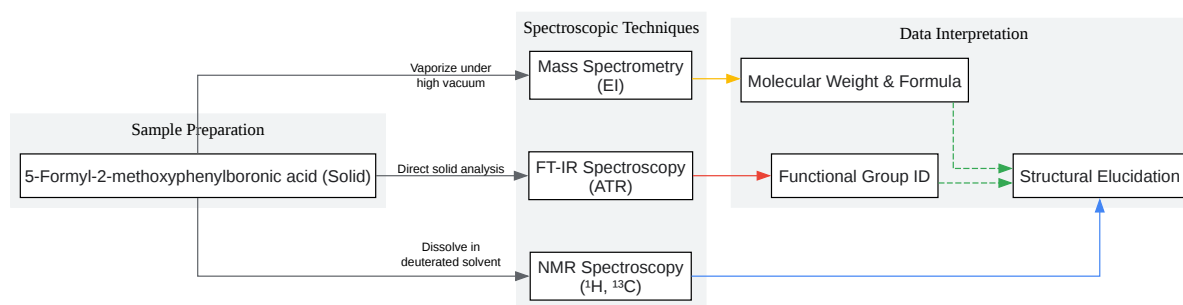
Methodology:

- Sample Preparation and Introduction:
 - The compound must be volatile for analysis by Electron Ionization (EI).[\[7\]](#)
 - Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.[\[7\]](#)
 - The sample will be heated in the vacuum of the mass spectrometer to induce vaporization.[\[8\]](#)
- Instrumentation and Data Acquisition (Electron Ionization - EI):

- Ionize the gaseous sample molecules using a high-energy electron beam (typically 70 eV).
[7][9]
- The resulting positively charged molecular ions and fragment ions are accelerated into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion, generating a mass spectrum.

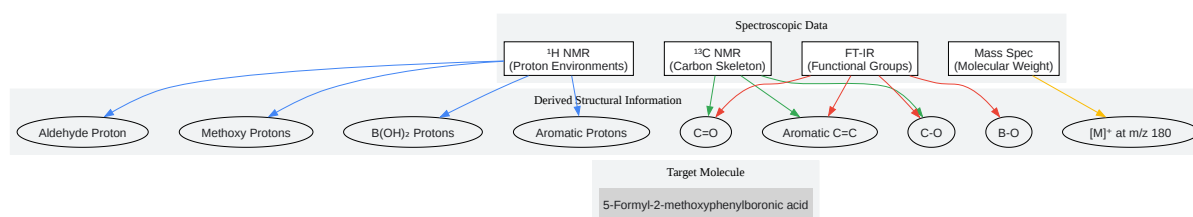
Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis and the relationship between the different techniques in elucidating the structure of **5-Formyl-2-methoxyphenylboronic acid**.



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Caption: General workflow for the spectroscopic analysis of **5-Formyl-2-methoxyphenylboronic acid**.



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Caption: Relationship between spectroscopic data and structural features of the target molecule.

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